molecular formula C21H17N3O7S B423169 2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE

2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE

Cat. No.: B423169
M. Wt: 455.4g/mol
InChI Key: BDPPMYZEYLKWLL-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE is a complex organic compound with a molecular formula of C28H19N3O7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The methoxy and sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfonate group can enhance solubility and facilitate interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-{3-Methylbenzoyl}carbohydrazonoyl)-2-methoxyphenyl benzenesulfonate
  • 5-(2-{3-Bromobenzoyl}carbohydrazonoyl)-2-methoxyphenyl benzenesulfonate
  • 5-(2-{3-Methoxybenzoyl}carbohydrazonoyl)-2-methoxyphenyl benzenesulfonate

Uniqueness

2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds with different substituents, such as methyl or bromine groups.

Properties

Molecular Formula

C21H17N3O7S

Molecular Weight

455.4g/mol

IUPAC Name

[2-methoxy-5-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] benzenesulfonate

InChI

InChI=1S/C21H17N3O7S/c1-30-19-11-10-15(12-20(19)31-32(28,29)18-8-3-2-4-9-18)14-22-23-21(25)16-6-5-7-17(13-16)24(26)27/h2-14H,1H3,(H,23,25)/b22-14+

InChI Key

BDPPMYZEYLKWLL-HYARGMPZSA-N

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OS(=O)(=O)C3=CC=CC=C3

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE
Reactant of Route 2
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2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE
Reactant of Route 3
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2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE
Reactant of Route 4
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2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE
Reactant of Route 5
Reactant of Route 5
2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE
Reactant of Route 6
2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE

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